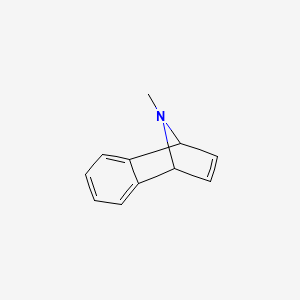
Naphthalen-1,4-imine,1,4-dihydro-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,4-dihydro-1,4-epiminonaphthalene is a chemical compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a methyl group at the 9th position and an epimino group bridging the 1st and 4th positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene typically involves the reaction of naphthalen-1,4-imines with reagents such as benzyne or dimethyl acetylenedicarboxylate. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and silver(I) acetate. The reaction is carried out at elevated temperatures, typically around 120°C, in a sealed tube under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the epimino group.
Common Reagents and Conditions:
Oxidation: Reagents such as dimethyl acetylenedicarboxylate are commonly used.
Substitution: Conditions typically involve the use of solvents like 1,4-dioxane and catalysts such as rhodium complexes.
Major Products:
Naphthalene Derivatives: The primary products formed from the deamination reactions are various naphthalene derivatives.
Applications De Recherche Scientifique
9-Methyl-1,4-dihydro-1,4-epiminonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Methyl-1,4-dihydro-1,4-epiminonaphthalene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as deamination and substitution, which can influence biological and chemical processes.
Comparaison Avec Des Composés Similaires
1,4-Dihydro-1,4-epiminonaphthalene: Lacks the methyl group at the 9th position.
9,10-Dihydro-9,10-epiminoanthracene: Similar structure but with an anthracene core instead of naphthalene.
Uniqueness: This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Propriétés
Numéro CAS |
55258-00-9 |
|---|---|
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C11H11N/c1-12-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7,10-11H,1H3 |
Clé InChI |
PHCSHNYKFNLHSN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C=CC1C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


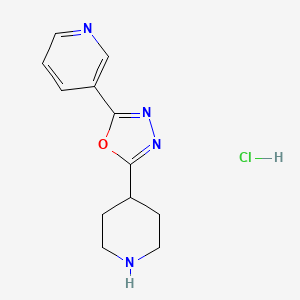
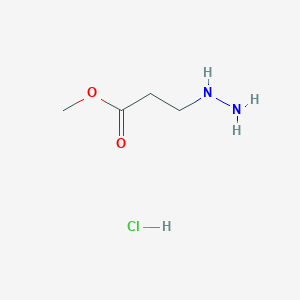
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

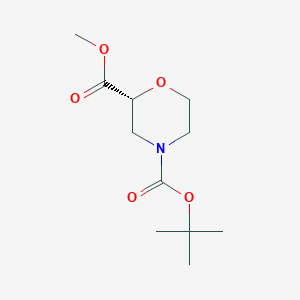
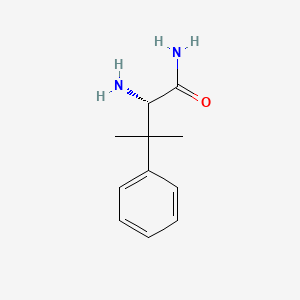
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
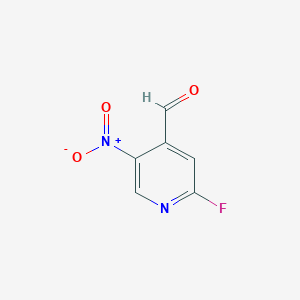


![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
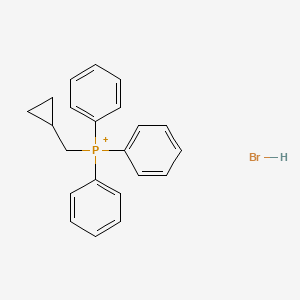
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
